Tetramethyltin

Catalog No.
S566642
CAS No.
594-27-4
M.F
C4H12Sn
M. Wt
178.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyltin

CAS Number

594-27-4

Product Name

Tetramethyltin

IUPAC Name

tetramethylstannane

Molecular Formula

C4H12Sn

Molecular Weight

178.85 g/mol

InChI

InChI=1S/4CH3.Sn/h4*1H3;

InChI Key

VXKWYPOMXBVZSJ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C

The exact mass of the compound Tetramethyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethyltin, (CH₃)₄Sn, is a foundational tetraalkyltin compound characterized by its high volatility and utility as a precursor for tin-containing thin films and as a methyl group donor in organic synthesis. As the simplest tetraalkyltin, its distinct physical properties, such as a low boiling point of 74-76 °C, make it particularly suitable for gas-phase processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). It serves as a key intermediate for producing other organotin compounds, such as trimethyltin chloride, through redistribution reactions.

Substituting Tetramethyltin with higher alkyl analogs like Tetra-n-butyltin is operationally unfeasible in established vapor deposition processes without complete re-optimization. The significantly lower volatility and higher decomposition temperature of heavier alkyltins necessitate different precursor delivery systems and higher process temperatures, which can damage thermally sensitive substrates. Conversely, using halide-based precursors such as tin tetrachloride (SnCl₄) or trimethyltin chloride introduces corrosive byproducts (e.g., HCl) and risks halide contamination in the final film, which is detrimental to the performance of electronic and optoelectronic devices. Therefore, the choice of precursor is a critical, non-interchangeable specification tied directly to process compatibility and final product quality.

Superior Volatility Enables Low-Temperature Vapor Transport

Tetramethyltin exhibits a significantly higher vapor pressure at lower temperatures compared to its higher alkyl analogs, a critical factor for efficient mass transport in vapor deposition systems. For example, Tetramethyltin reaches its boiling point at 74-76 °C, whereas Tetra-n-butyltin requires a much higher temperature of 145 °C at a reduced pressure of 10 mmHg to achieve sufficient vapor pressure for processing. This high volatility allows for precise and reproducible delivery to the reaction chamber using standard bubbler and heating equipment, unlike less volatile precursors that may require specialized high-temperature delivery systems.

Evidence DimensionBoiling Point (Volatility proxy)
Target Compound Data74-76 °C at atmospheric pressure
Comparator Or BaselineTetra-n-butyltin: 145 °C at 10 mmHg (~282 °C at atm. pressure)
Quantified DifferenceOver 200 °C lower boiling point at atmospheric pressure compared to Tetra-n-butyltin.
ConditionsStandard atmospheric pressure for Tetramethyltin; reduced pressure for Tetra-n-butyltin.

This property directly enables lower temperature processing, reduces thermal stress on equipment, and simplifies precursor delivery system design.

Lower Decomposition Temperature for Processing on Sensitive Substrates

Tetramethyltin decomposes in the gas phase at approximately 277 °C, enabling its use in low-temperature CVD and ALD processes. This contrasts with more stable organometallic precursors that require higher thermal energy, often supplied by plasma, to achieve film growth. For example, while plasma-enhanced ALD (PEALD) can deposit SnO₂ films at temperatures as low as 70-130 °C from Tetramethyltin, thermal ALD processes using alternative precursors like tetrakis(dimethylamino)tin require a higher temperature window of 150-220 °C for ideal growth. The lower intrinsic decomposition temperature of Tetramethyltin provides a wider processing window compatible with polymer substrates or pre-fabricated devices with low thermal budgets.

Evidence DimensionDecomposition/Process Temperature
Target Compound DataGas-phase decomposition at ~277 °C; enables PEALD at 70-130 °C
Comparator Or BaselineTetrakis(dimethylamino)tin: ALD window of 150-220 °C
Quantified DifferenceEnables processing at temperatures at least 20-80 °C lower than some common alternative ALD precursors.
ConditionsChemical Vapor Deposition / Atomic Layer Deposition for SnO₂ films.

A lower processing temperature is essential for fabricating devices on flexible polymer substrates or for depositions on top of existing temperature-sensitive electronic components.

Halide-Free Byproducts for High-Purity, Corrosion-Free Deposition

The use of Tetramethyltin as a precursor for SnO₂ films avoids the issue of halide incorporation, a known problem when using precursors like tin tetrachloride (SnCl₄). Studies using SIMS analysis on SnO₂ films show that those grown from SnCl₄ have chlorine impurity levels an order of magnitude higher than films grown from Tetramethyltin under similar conditions. The decomposition of Tetramethyltin yields volatile hydrocarbons, whereas SnCl₄ produces corrosive HCl gas, which can damage deposition equipment and degrade film quality. This makes Tetramethyltin the indicated choice for applications where high electronic quality and minimal contamination are paramount.

Evidence DimensionFilm Impurity Level (Chlorine)
Target Compound DataLow (baseline) chlorine content
Comparator Or BaselineTin Tetrachloride (SnCl₄): Chlorine counts ~10x higher
Quantified DifferenceAn order of magnitude reduction in chlorine contamination.
ConditionsSnO₂ films deposited by CVD, analyzed by SIMS.

Avoiding halide contamination is critical for achieving high charge carrier mobility and long-term stability in transparent conductive oxides and semiconductor channel layers.

Precursor for Low-Temperature ALD/CVD of Tin Oxide (SnO₂) Thin Films

Due to its high volatility and relatively low thermal decomposition temperature, Tetramethyltin is well-suited for depositing SnO₂ films onto temperature-sensitive substrates like polymers or pre-fabricated electronic devices. The halide-free nature ensures high-purity films for applications in transparent conducting electrodes and thin-film transistors.

Intermediate for Synthesis of Specialized Organotin Reagents

Tetramethyltin is a primary starting material for producing trimethyltin chloride ((CH₃)₃SnCl) via Kocheshkov redistribution reactions. High-purity trimethyltin chloride is a crucial reagent for introducing the trimethylstannyl group in fine chemical synthesis and for creating other organotin derivatives used in catalysis and materials science.

Dopant Source in Compound Semiconductor Growth

In Metal-Organic Chemical Vapor Deposition (MOCVD) of compound semiconductors, the high volatility and controllable delivery of Tetramethyltin allow it to be used as a precise n-type doping source for materials like Gallium Arsenide (GaAs) or Indium Phosphide (InP), where tin acts as a donor atom.

Multinuclear NMR Chemical Shift Standard

High-purity Tetramethyltin serves as a primary reference standard for ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. Its simple, sharp singlet signal and chemical stability make it an ideal compound for calibrating the chemical shift scale in organotin research and quality control.

UNII

8V4XU9DPBK

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (94.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (94.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (68.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

594-27-4

Wikipedia

Tetramethyltin

General Manufacturing Information

Stannane, tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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